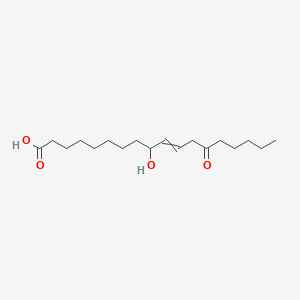
9-Hydroxy-13-oxooctadec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-13-oxooctadec-10-enoic acid is a chemical compound with the molecular formula C18H32O4. It is a type of octadecenoic acid, characterized by the presence of a hydroxy group at the 9th position and a keto group at the 13th position on an 18-carbon chain with a double bond at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-13-oxooctadec-10-enoic acid can be achieved through the enzymatic conversion of 13-hydroperoxylinoleic acid. This process involves the use of specific enzymes that facilitate the transformation of the substrate into the desired product . The reaction conditions typically include maintaining an appropriate pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above could be scaled up for industrial applications, provided that the enzymes used are available in sufficient quantities and the reaction conditions can be controlled on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-13-oxooctadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a keto group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the keto group to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, where nucleophiles such as halides or amines replace the hydroxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-13-oxooctadec-10-enoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of hydroxy and keto groups in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in the metabolism of fatty acids.
Industry: It may have applications in the production of bio-based chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-13-oxooctadec-10-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in regulating glucose uptake in cells . This activation leads to increased insulin-stimulated glucose uptake, making it a compound of interest in diabetes research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxy-12-oxo-10-octadecenoic acid: This compound is structurally similar, with a hydroxy group at the 9th position and a keto group at the 12th position.
13-Hydroxy-9-methoxy-10-oxo-11-octadecenoic acid: Another similar compound with a methoxy group at the 9th position and a keto group at the 10th position.
9,12,13-trihydroxyoctadec-10-enoic acid: This compound has three hydroxy groups at the 9th, 12th, and 13th positions.
Uniqueness
9-Hydroxy-13-oxooctadec-10-enoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to activate the PI3K pathway and influence glucose metabolism sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
64013-21-4 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
9-hydroxy-13-oxooctadec-10-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-11-16(19)13-10-14-17(20)12-8-5-4-6-9-15-18(21)22/h10,14,17,20H,2-9,11-13,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
HOWCTVFHRUJMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CC=CC(CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















